
Methyl 4-bromo-6-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-6-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of pyridines. It is commonly used in scientific research for its unique properties and potential applications.
科学的研究の応用
Dynamics of Supramolecular Complexes
Research by Fuss et al. (1999) on chiral BINAP palladium(II) and platinum(II) complexes, involving derivatives of picoline such as 2-bromo-5-methylpyridine, highlights the importance of α-substituents in promoting the formation of mono- and bis-containing products. This study underscores the role of bromine and methyl groups in influencing the distribution of reaction products, which is fundamental to understanding the reactivity and application of brominated picoline derivatives in catalysis and material science (Fuss, Siehl, Olenyuk, & Stang, 1999).
Luminescence and Structural Properties
Cariati et al. (2000) investigated the luminescence vapochromism of [CuI(pic)] complexes, where pic refers to picoline derivatives. This research reveals how structural modifications, such as solvent and vapor exposure, can lead to significant changes in luminescence properties. Such studies are pivotal for the development of luminescent materials and sensors based on picoline derivatives (Cariati, Bu, & Ford, 2000).
Catalytic Behavior in Oxidation Reactions
Takehira et al. (2004) explored the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, demonstrating the influence of substituents and the oxidation mechanism on catalytic activity. This research is crucial for understanding the catalytic potential of picoline derivatives in selective oxidation processes, with implications for industrial and environmental applications (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004).
Photochemistry and Photophysics in Molecular Synthesis
Schneider et al. (2011) examined the photochemistry and photophysics of a Pd(II) metalloporphyrin-Re(I) tricarbonyl bipyridine dyad, involving picoline derivatives. This study offers insights into the photoreduction of CO2, highlighting the potential of picoline-based compounds in photocatalytic applications and sustainable chemistry (Schneider, Vuong, Calladine, Sun, Whitwood, George, & Perutz, 2011).
特性
IUPAC Name |
methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRTINNLSAFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)
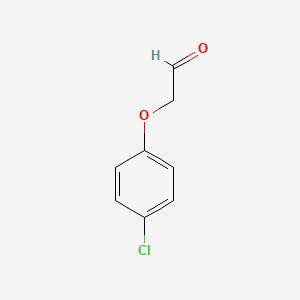
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
amine hydrochloride](/img/structure/B2667646.png)
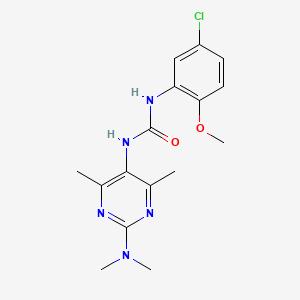
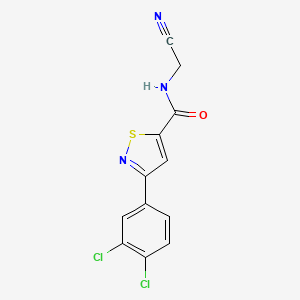
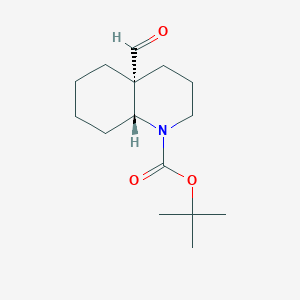
![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)
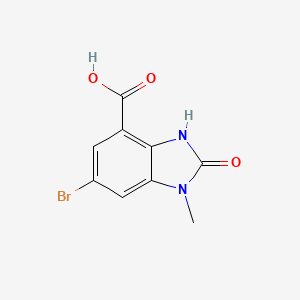
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)
![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)


